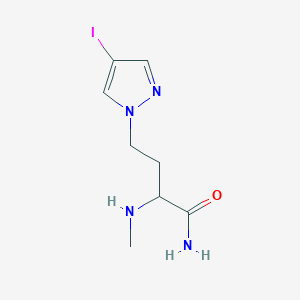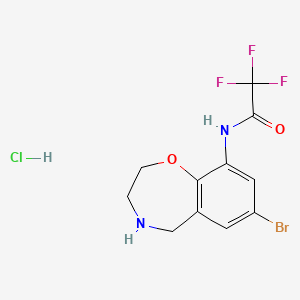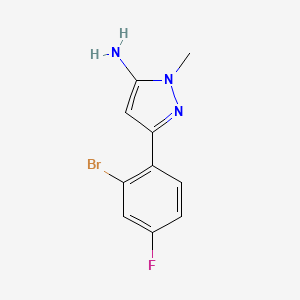
3-(2-Bromo-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.
Coupling Reaction: The 2-bromo-4-fluoroaniline is coupled with 1-methyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of oxides or hydroxyl derivatives.
Reduction Reactions: Formation of amines or hydrides.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorophenyl acetate
- 2-Bromo-4-fluorophenol
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
Comparison
Uniqueness: 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties.
Chemical Properties: Compared to similar compounds, it exhibits unique reactivity patterns and stability under various conditions.
Applications: Its applications in medicinal chemistry and material science are more diverse compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9BrFN3 |
|---|---|
Peso molecular |
270.10 g/mol |
Nombre IUPAC |
5-(2-bromo-4-fluorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)7-3-2-6(12)4-8(7)11/h2-5H,13H2,1H3 |
Clave InChI |
YGZNIFLVCSKUOJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


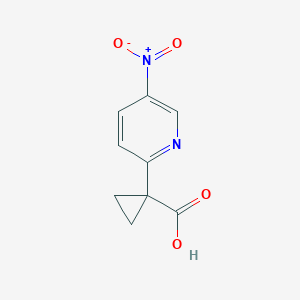
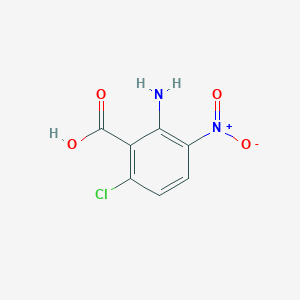
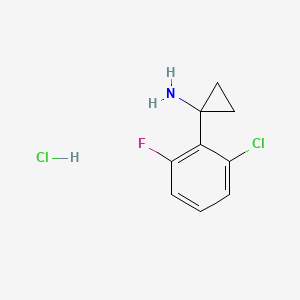
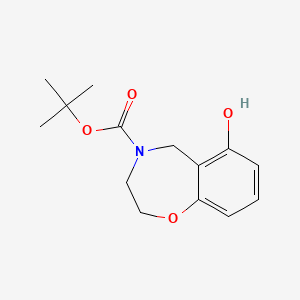
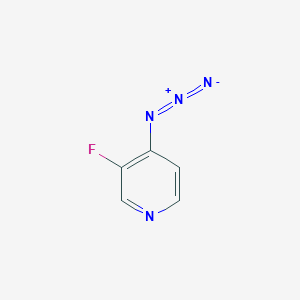
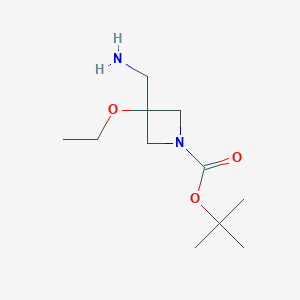

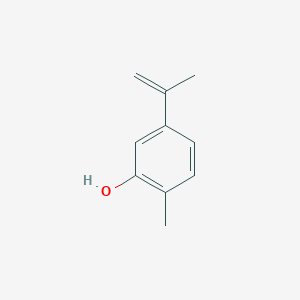
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
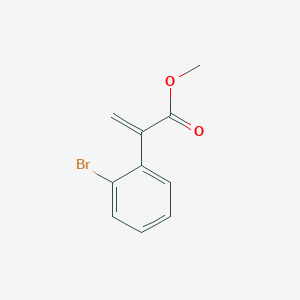
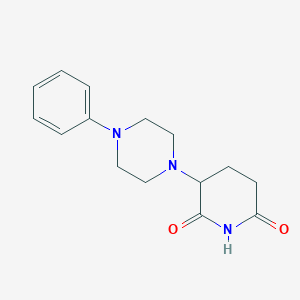
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
